3-(1-Ethoxyethoxy)oxetane
Overview
Description
“3-(1-Ethoxyethoxy)oxetane” is a chemical compound with the molecular formula C7H14O3 . It is a type of oxetane, a four-membered heterocyclic compound containing an oxygen atom . Oxetanes are of interest in medicinal chemistry due to their unique properties such as low molecular weight, high polarity, and marked three-dimensionality .
Synthesis Analysis
The synthesis of oxetanes often involves the use of epoxides . For instance, oxetane formation can occur through the opening of an epoxide with trimethyloxosulfonium ylide . Increasing the equivalents of trimethyloxosulfonium iodide can lead to the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Molecular Structure Analysis
The molecular structure of “3-(1-Ethoxyethoxy)oxetane” includes a total of 24 bonds, 10 non-H bonds, 4 rotatable bonds, 1 four-membered ring, 3 aliphatic ethers, and 1 Oxetane .
Chemical Reactions Analysis
Oxetanes can undergo various chemical reactions. For instance, they can be accessed from enantioenriched epoxides with full retention of enantiomeric purity . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required .
Physical And Chemical Properties Analysis
Oxetanes are known for their unique physical and chemical properties. They are small, polar, and three-dimensional motifs with potential as isosteres of carbonyl groups . They can be used to fine-tune the physicochemical properties of drug compounds such as pKa, LogD, aqueous solubility, and metabolic clearance .
Scientific Research Applications
Atom Transfer Radical Polymerization
Ethyl-3-(acryloyloxy)methyloxetane (EAO), a monomer bearing an oxetane group, was polymerized via Atom Transfer Radical Polymerization (ATRP). This process used ethyl 2-bromoisobutyrate as an initiator and CuBr as a catalyst. The polymerization maintained the integrity of the oxetane group, as confirmed by NMR and FT-IR analyses (Singha, Ruiter, & Schubert, 2005).
Synthesis and Characterization of Homo- and Copolymers
Two oxetane-derived monomers, including 3-(methoxy(triethylenoxy))methyl-3′-methyloxetane, were synthesized. Their homo- and copolymers were synthesized via cationic ring-opening polymerization. The polymers displayed high heat decomposition temperatures and potential for use in lithium ion batteries for polymer electrolytes (Ye et al., 2005).
Synthesis of New Monofunctional and Oligofunctional Oxetane Acetals
New derivatives of 3-ethyl-3-(hydroxymethyl)oxetane were synthesized. These materials, potentially useful in cationic UV-curable formulations, may find applications as reactive diluents or binders in various fields (Annby, Ek, & Rehnberg, 2001).
Synthesis and Adhesive Interactions with Polar Substrates
Hyperbranched polyoxetanes synthesized from 3-ethyl-3-(hydroxymethyl)oxetane showed good adhesion to polar substrates. This suggests potential applications in areas requiring strong adhesive properties (Parzuchowski & Mamiński, 2020).
Cationic Photocrosslinkable Polydimethylsiloxane
Oxetane monomers were synthesized and used to prepare polydimethylsiloxanes bearing oxetane groups. The kinetic study of their cationic photopolymerization indicated potential applications in areas requiring controlled polymerization processes (Lecamp, Youssef, Lebaudy, & Bunel, 1997).
Facile Synthesis of O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine
This study highlights the versatility of oxetanes in polymer synthesis and their presence in various pharmaceutical products. The findings point to the potential of oxetanes in drug discovery and synthesis (Bellinghiere et al., 2015).
Polymerization of Hydroxymethyloxetanes
Oxetanes containing hydroxyl groups, such as 3-ethyl-3-hydroxymethyloxetane, were polymerized cationically to produce branched polymers. These polymers, with unique structural features, hold potential for various applications (Bednarek, Penczek, & Kubisa, 2002).
Synthesis of Hyperbranched Polymers
This study demonstrates the successful synthesis of hyperbranched polyethers with a degree of branching of 0.4, highlighting potential applications in the creation of new polymer structures (Magnusson, Malmström, & Hult, 1999).
Safety And Hazards
Future Directions
Oxetanes, including “3-(1-Ethoxyethoxy)oxetane”, have gained significant interest in medicinal chemistry and are being considered for inclusion in current and future drug discovery campaigns . They are being explored as new potential pharmacophores with a significant spectrum of biological activities .
properties
IUPAC Name |
3-(1-ethoxyethoxy)oxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6(2)10-7-4-8-5-7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPNJCAIEXYHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522635 | |
Record name | 3-(1-Ethoxyethoxy)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethoxyethoxy)oxetane | |
CAS RN |
85328-36-5 | |
Record name | 3-(1-Ethoxyethoxy)oxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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